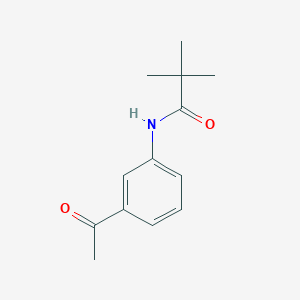

N-(3-acetylphenyl)-2,2-dimethylpropanamide

概要

説明

N-(3-acetylphenyl)-2,2-dimethylpropanamide: is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a dimethylpropanamide moiety

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as oximes and hydrazones, have been found to react with aldehydes and ketones to form new compounds . This reaction is essentially irreversible as the adduct dehydrates .

Biochemical Pathways

It’s worth noting that indole derivatives, which share structural similarities with the compound , have been found to affect a wide range of biological activities .

Pharmacokinetics

A compound with a similar structure was found to have high gi absorption and was bbb permeant . The compound also had a Log Kp (skin permeation) of -6.9 cm/s and a lipophilicity Log Po/w (iLOGP) of 1.97 .

Result of Action

Compounds with similar structures have been found to exhibit significant biological activities .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetylphenyl)-2,2-dimethylpropanamide typically involves the acylation of 3-acetylphenylamine with 2,2-dimethylpropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.

化学反応の分析

Types of Reactions: N-(3-acetylphenyl)-2,2-dimethylpropanamide can undergo various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products:

Oxidation: 3-(carboxyphenyl)-2,2-dimethylpropanamide.

Reduction: 3-(hydroxyphenyl)-2,2-dimethylpropanamide.

Substitution: 3-(nitrophenyl)-2,2-dimethylpropanamide or 3-(bromophenyl)-2,2-dimethylpropanamide.

科学的研究の応用

N-(3-acetylphenyl)-2,2-dimethylpropanamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its structural similarity to known pharmacologically active compounds.

Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

類似化合物との比較

- N-(3-acetylphenyl)-4-methylbenzenesulfonamide

- 3-(acetylphenyl)thiourea

- 2-(3-acylphenyl)amino-4-phenylthiazoles

Uniqueness: N-(3-acetylphenyl)-2,2-dimethylpropanamide is unique due to the presence of the dimethylpropanamide moiety, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for drug design and development.

生物活性

N-(3-acetylphenyl)-2,2-dimethylpropanamide, also known by its chemical formula C13H17NO2, has garnered attention in various fields of biological research due to its diverse pharmacological properties. This compound is primarily recognized for its potential applications in medicinal chemistry, particularly as a lead compound for developing therapeutic agents. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy against specific biological targets, and relevant case studies.

- Molecular Formula : C13H17NO2

- Molecular Weight : 219.28 g/mol

- Structure : The compound features an acetyl group attached to a phenyl ring and is linked to a dimethylpropanamide moiety.

This compound exhibits several mechanisms of action that contribute to its biological activity:

- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit specific enzymes involved in signal transduction pathways. For instance, it has been noted to affect cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer proliferation .

- Modulation of Ion Channels : Preliminary studies suggest that this compound may interact with voltage-gated sodium channels (Nav), particularly Nav1.7, which is implicated in pain perception. Inhibition of these channels can lead to analgesic effects .

- Antioxidant Properties : The compound has shown potential as an antioxidant, which could be beneficial in mitigating oxidative stress-related cellular damage .

Anticancer Properties

This compound has been evaluated for its anticancer activity:

- Case Study 1 : In vitro studies demonstrated that the compound inhibits the proliferation of various cancer cell lines by inducing cell cycle arrest at the G1 phase. This effect is attributed to its ability to modulate CDK activity and inhibit downstream signaling pathways associated with tumor growth .

- Table 1: Anticancer Efficacy Against Different Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | CDK inhibition |

| A549 (Lung) | 12 | Cell cycle arrest |

| HeLa (Cervical) | 10 | Induction of apoptosis |

Analgesic Effects

The analgesic potential of this compound has been investigated:

- Case Study 2 : In animal models, administration of the compound resulted in significant pain relief in models of neuropathic pain. The mechanism involves the inhibition of Nav1.7 channels, leading to decreased neuronal excitability and pain transmission .

Antioxidant Activity

The antioxidant capacity of this compound was assessed through various assays:

特性

IUPAC Name |

N-(3-acetylphenyl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(15)10-6-5-7-11(8-10)14-12(16)13(2,3)4/h5-8H,1-4H3,(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRJNODJQTIHMRS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。